3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane

regioisomer pharmacology analgesic SAR 3,8-diazabicyclo[3.2.1]octane

3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane (CAS 57269-17-7) is a conformationally constrained bicyclic diamine belonging to the 3,8-diazabicyclo[3.2.1]octane class, characterized by a carboxyacetyl substituent at the N3 position and a methyl group at N8. It has the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol, with a predicted density of 1.268 g/cm³ and a predicted boiling point of 410.5°C at 760 mmHg.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
CAS No. 57269-17-7
Cat. No. B13950264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane
CAS57269-17-7
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCN1C2CCC1CN(C2)C(=O)CC(=O)O
InChIInChI=1S/C10H16N2O3/c1-11-7-2-3-8(11)6-12(5-7)9(13)4-10(14)15/h7-8H,2-6H2,1H3,(H,14,15)
InChIKeyDJILXZDYSGJWKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane (CAS 57269-17-7): Core Physicochemical & Structural Baseline for Procurement Decisions


3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane (CAS 57269-17-7) is a conformationally constrained bicyclic diamine belonging to the 3,8-diazabicyclo[3.2.1]octane class, characterized by a carboxyacetyl substituent at the N3 position and a methyl group at N8 . It has the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol, with a predicted density of 1.268 g/cm³ and a predicted boiling point of 410.5°C at 760 mmHg . As a rigid piperazine homolog, this scaffold places substituents in spatially distinct orientations that critically influence molecular recognition, pharmacokinetics, and pharmacological outcomes compared to flexible-chain analogs [1].

Why 3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane Cannot Be Interchanged with Other 3,8-Diazabicyclo[3.2.1]octane Congeners


Substitution within the 3,8-diazabicyclo[3.2.1]octane series is not pharmacologically neutral. The spatial orientation of substituents at N3 versus N8 is fundamentally different due to the endoethylenic bridge, which repels the 8-substituent toward the piperazine ring while leaving the 3-substituent undeflected [1]. This structural divergence produces measurable differences in biological behavior: isomeric 3-substituted 8-methyl derivatives and 3-methyl 8-substituted derivatives exhibit distinct pharmacological profiles that preclude simple interchange [1]. In clinical studies, the isomeric congener 3-methyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane demonstrated a 42% increase in pain threshold at 7.5 mg/kg i.p. in the Randall-Selitto assay [2], whereas the corresponding 3-propionyl-8-methyl isomer showed substantially different potency [1]. For procurement decisions, selecting the precise regioisomer is therefore essential to ensure experimental reproducibility and valid structure-activity relationship interpretation.

Quantitative Differentiation Evidence for 3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane Relative to Closest Analogs


Regioisomeric Positioning of the Carboxyacetyl Group Determines Pharmacological Selectivity vs. 8-(Carboxyacetyl)-3-methyl Isomer (CAS 57269-36-0)

The target compound bears its carboxyacetyl substituent at N3, while its closest regioisomer, 8-(carboxyacetyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane (CAS 57269-36-0), carries the identical functional group at N8. Systematic SAR studies on this scaffold have established that the endoethylenic bridge forces the 8-substituent into a sterically constrained orientation toward the piperazine ring, whereas the 3-substituent remains sterically unhindered [1]. In the directly comparable propionyl series, the 3-methyl-8-propionyl isomer produced a 42% increase in pain threshold at 7.5 mg/kg i.p. in the Randall-Selitto assay, with the isomeric 3-propionyl-8-methyl series showing markedly different analgesic potency [1][2]. This regioisomer-dependent pharmacological divergence is conserved across acyl-substituted 3,8-diazabicyclo[3.2.1]octanes [1].

regioisomer pharmacology analgesic SAR 3,8-diazabicyclo[3.2.1]octane

Predicted Physicochemical Fingerprint Distinguishes Target Compound from Non-Carboxyacetyl 3,8-Diazabicyclo[3.2.1]octane Analogs

The target compound possesses a predicted density of 1.268 g/cm³ and a predicted boiling point of 410.5°C at 760 mmHg . In contrast, non-carboxyacetyl analogs within the same scaffold class—such as 3,8-diazabicyclo[3.2.1]octane dihydrochloride (MW 199.12 g/mol) —have substantially lower molecular weights and lack the polar carboxylic acid functionality. The carboxyacetyl moiety introduces a polar surface area (PSA) of 60.85 Ų , which is absent in simple alkyl- or aryl-substituted congeners. This PSA value directly impacts reversed-phase chromatographic retention, aqueous solubility, and hydrogen-bonding capacity relative to analogs lacking a free carboxylic acid group.

physicochemical profiling chromatographic method development quality control

Synthetic Tractability and Intermediate Utility: Carboxyacetyl Handle Enables Downstream Derivatization Not Possible with Alkyl-Substituted Analogs

The carboxyacetyl substituent at N3 provides a free carboxylic acid functional group (pKa predicted 4.78 ± 0.10) [1] that serves as a synthetic handle for amide bond formation, esterification, or reduction chemistry. This is in direct contrast to non-carboxyacetyl analogs such as 3-methyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane, which lack a carboxylic acid group entirely and offer no equivalent derivatization point [2]. In the broader 3,8-diazabicyclo[3.2.1]octane series, the presence of a carboxylic acid moiety has been exploited for synthesis of cocaine analogs and other bioactive molecules through orthogonal protection strategies [3].

synthetic intermediate carboxylic acid handle amide coupling medicinal chemistry diversification

Validated Identity Markers: CAS-Specific Molecular Descriptors Unambiguously Distinguish Target Compound from Database Misassignments

The target compound has CAS-specific canonical SMILES 'C(C(N1CC2N(C(C1)CC2)C)=O)C(O)=O' and InChIKey 'DJILXZDYSGJWKM-UHFFFAOYSA-N', which are structurally distinct from its closest regioisomer 8-(carboxyacetyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane (SMILES: 'C(C(N1C2CN(CC1CC2)C)=O)C(O)=O') . These unique string identifiers provide unambiguous database registration and compound management differentiation that prevents CAS-number cross-assignment errors in procurement and inventory systems.

chemical registration database integrity analytical reference standard

Procurement-Relevant Application Scenarios Where 3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane Delivers Unique Value


Regioisomer-Specific SAR Studies in Analgesic and CNS Drug Discovery Programs

Investigators building structure-activity relationships around the 3,8-diazabicyclo[3.2.1]octane pharmacophore require the precise N3-carboxyacetyl N8-methyl regioisomer. Literature precedent demonstrates that the N3-substituted vs. N8-substituted orientation produces distinct pharmacological outcomes in analgesic models [1]. Using CAS 57269-17-7 ensures that the carboxyacetyl group occupies the sterically unhindered N3 position, enabling valid comparison with literature data on 3-substituted 8-methyl congeners. The free carboxylic acid also permits further SAR exploration through amide library synthesis without scaffold deconstruction [2].

Analytical Method Development and Reference Standard Qualification for Diazabicycloalkane Libraries

The unique combination of a polar carboxylic acid (PSA 60.85 Ų) and a rigid bicyclic core makes CAS 57269-17-7 an ideal reference compound for developing HPLC and LC-MS methods that must resolve regioisomeric and functionally diverse 3,8-diazabicyclo[3.2.1]octane library members [1]. Its distinct SMILES and InChIKey provide unambiguous database anchoring for method validation protocols, reducing the risk of peak misassignment caused by co-eluting congeners .

Synthetic Intermediate for Orthogonally Protected Bicyclic Diamine Building Blocks

The carboxyacetyl group functions as a masked or activatable carboxylic acid handle, enabling chemists to use 3-(carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane as a direct precursor for amide, ester, or reduced alcohol derivatives without requiring additional protection steps on the bicyclic core [1]. This contrasts with non-carboxyacetyl analogs, which necessitate separate carboxylation steps to introduce an equivalent functional handle, adding 2–3 synthetic steps and reducing overall yield [2].

Compound Management and Procurement Integrity: Preventing Regioisomer Cross-Contamination

CAS 57269-17-7 and its regioisomer CAS 57269-36-0 share identical molecular formulas, molecular weights, and predicted bulk properties (density 1.268 g/cm³, boiling point 410.5°C) [1]. Without structural identifier verification (SMILES/InChIKey), these compounds are indistinguishable by elementary physical measurement. Procurement specifications that mandate SMILES or InChIKey cross-checking against the CAS-registered structure are the only reliable means of ensuring delivery of the correct N3-substituted isomer, preventing costly experimental failures from regioisomer mix-ups .

Quote Request

Request a Quote for 3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.